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Compound of Interest

Compound Name: Ganaplacide hydrochloride

Cat. No.: B8118176

An in-depth analysis of the chemical structure, properties, and mechanism of action of a
promising next-generation antimalarial agent.

Introduction

Ganaplacide hydrochloride (formerly known as KAF156 hydrochloride) is a first-in-class,
orally active antimalarial agent belonging to the imidazolopiperazine class of compounds.[1][2]
Developed by Novartis with support from the Medicines for Malaria Venture (MMV), it has
demonstrated potent activity against multiple stages of the Plasmodium parasite's life cycle,
including asexual and sexual blood stages, as well as the liver stages.[1][3][4] This broad
activity profile makes Ganaplacide a promising candidate for prophylaxis, treatment, and
transmission-blocking strategies in the fight against malaria, including drug-resistant strains.[1]
This technical guide provides a comprehensive overview of Ganaplacide hydrochloride's
chemical structure, physicochemical properties, mechanism of action, and key experimental
data for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Ganaplacide is an imidazolopiperazine derivative.[5] The hydrochloride salt form enhances its
suitability for pharmaceutical development.

Table 1: Chemical and Physicochemical Properties of Ganaplacide and its Hydrochloride Salt
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Property

Value

Reference(s)

Chemical Name

2-Amino-1-{2-(4-
fluorophenyl)-3-[(4-
fluorophenyl)amino]-8,8-
dimethyl-5,6-
dihydroimidazo[1,2-a]pyrazin-
7(8H)-yl}ethanone
hydrochloride

[4]115]

Synonyms

KAF156 hydrochloride,
GNF156 hydrochloride

[2]

Chemical Formula (HCI)

C22H24CIF2N50

[2]

Molecular Weight (HCI)

447.91 g/mol

[2]

CAS Number (HCI)

2751586-94-2

[2]

Chemical Formula (Base)

C22H23F2N50

[4]115]

Molecular Weight (Base)

411.457 g/mol

[4]1[5]

CAS Number (Base)

1261113-96-5

[5](6]

DMSO: 100 mg/mL (223.26

Solubilit 2

y M) (2]
LogP (Predicted) 3.25 [7]
pKa (Strongest Basic) 8.13 [7]

Mechanism of Action and Resistance

The precise molecular target of Ganaplacide is not yet fully elucidated.[8] However, current
evidence suggests that its mechanism of action involves the disruption of the parasite's internal
protein secretory pathway.[9][10] This leads to the inhibition of protein trafficking and the
establishment of new permeation pathways, ultimately causing parasite death.[5] Another
proposed mechanism involves the disruption of the parasite's mitochondrial function by
inhibiting the cytochrome bcl complex, leading to the collapse of the mitochondrial membrane
potential.[11]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39136468/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9946
https://en.wikipedia.org/wiki/Ganaplacide
https://en.wikipedia.org/wiki/Ganaplacide
https://en.wikipedia.org/wiki/Ganaplacide
https://en.wikipedia.org/wiki/Ganaplacide
https://pubmed.ncbi.nlm.nih.gov/39136468/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9946
https://pubmed.ncbi.nlm.nih.gov/39136468/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9946
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9946
https://www.researchgate.net/publication/299473180_Plasmodium_falciparum_Cyclic_Amine_Resistance_Locus_PfCARL_a_Resistance_Mechanism_for_Two_Distinct_Compound_Classes
https://en.wikipedia.org/wiki/Ganaplacide
https://journals.asm.org/doi/10.1128/aac.03478-14
https://journals.asm.org/doi/10.1128/aac.03478-14
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=malaria&ligandId=9946
https://www.mmv.org/mmv-pipeline-antimalarial-drugs/ganaplacide-lumefantrine
https://journals.asm.org/doi/abs/10.1128/aac.03478-14
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9946
https://synapse.patsnap.com/article/what-is-ganaplacidelumefantrine-used-for
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8118176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Resistance to Ganaplacide has been associated with mutations in three P. falciparum genes:

o PfCARL (Cyclic Amine Resistance Locus)[2][10]

o PfUGT (UDP-galactose transporter)[5]

o PfACT (Acetyl-CoA transporter)[5]

It is believed that these genes are involved in broader drug resistance mechanisms rather than

being the direct targets of Ganaplacide.[5]
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Ganaplacide's Proposed Mechanism of Action and Resistance Pathway.

Preclinical and Clinical Efficacy

Ganaplacide has demonstrated potent activity against a wide range of P. falciparum strains,

including those resistant to current antimalarial drugs.

Table 2: In Vitro and In Vivo Efficacy of Ganaplacide

Parameter Value Species/Model Reference(s)
) o P. falciparum (drug-
Blood Schizonticidal - )
o 6-17.4nM sensitive and resistant  [1][2]
Activity (IC50) )
strains)

Therapeutic Efficacy Mouse model of

0.6 mg/kg ) [1]
(ED50) malaria
Therapeutic Efficacy Mouse model of

0.9 mg/kg ) [1]
(ED90) malaria
Therapeutic Efficacy Mouse model of

1.4 mg/kg [1]

(ED99)

malaria

Causal Prophylaxis

Fully protective at a
single 10 mg/kg oral
dose

Mouse model of

malaria

[1](6]

Clinical development of Ganaplacide is ongoing, primarily in combination with lumefantrine. A

Phase 2b study in children with uncomplicated malaria met its primary objective.[9] A Phase 3

trial is planned to further evaluate the efficacy of the Ganaplacide-lumefantrine combination.

[12]

Experimental Protocols

In Vitro Parasite Growth Inhibition Assay

The in vitro activity of Ganaplacide against P. falciparum is typically assessed using a SYBR

Green I-based fluorescence assay.
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Workflow for In Vitro Parasite Growth Inhibition Assay
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A generalized workflow for determining the in vitro efficacy of Ganaplacide.
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In Vivo Efficacy in a Mouse Model of Malaria

The therapeutic efficacy of Ganaplacide is evaluated in a rodent model of malaria, such as the

P. berghei or humanized mouse P. falciparum models.

Methodology:

Mice are infected with Plasmodium parasites.

A single oral dose of Ganaplacide is administered at various concentrations (e.g., 1-15
mg/kg) two hours before infection for prophylactic studies, or over a set period post-infection
for therapeutic studies.[1][6]

Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

The effective dose (ED) required to reduce parasitemia by 50%, 90%, or 99% is calculated.

First-in-Human Clinical Trial Design

The initial clinical evaluation of Ganaplacide was a randomized, double-blind, placebo-

controlled, single- and multiple-ascending oral dose study in healthy male volunteers.[7][13]

Study Design:

Part 1: Single Ascending Dose (SAD): Cohorts of volunteers received a single oral dose of
Ganaplacide (ranging from 10 to 1,200 mg) or a placebo.[7]

Part 2: Multiple Ascending Dose (MAD): Cohorts of volunteers received once-daily oral
doses of Ganaplacide (ranging from 60 to 600 mg) or a placebo for three consecutive days.

[7]

Assessments: Safety and tolerability were the primary endpoints, assessed through
monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.
Pharmacokinetic parameters were also evaluated at predetermined time points.[7]
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Workflow for First-in-Human Clinical Trial of Ganaplacide
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A simplified workflow of the first-in-human clinical trial for Ganaplacide.

Conclusion

Ganaplacide hydrochloride is a promising antimalarial candidate with a novel mechanism of
action and a broad spectrum of activity against the Plasmodium parasite. Its potential for use in
prophylaxis, treatment, and transmission-blocking makes it a valuable asset in the global effort
to combat malaria. Further clinical development, particularly in combination with other
antimalarial agents, will be crucial in defining its role in future malaria control and eradication

strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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